6-Methyl-9-phenyl-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-methyl-9-phenylpurine |
InChI |
InChI=1S/C12H10N4/c1-9-11-12(14-7-13-9)16(8-15-11)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
NUPLTOLQRSTIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 6 Methyl 9 Phenyl 9h Purine Analogues
Reactions at the Purine (B94841) Core
The bicyclic purine ring system offers multiple sites for chemical modification. The reactivity of the pyrimidine (B1678525) and imidazole (B134444) rings can be exploited to introduce a diverse array of functional groups, leading to novel analogues with unique properties.
Halogenation and Subsequent Functionalization (e.g., from 6-Chloro-9-phenyl-9H-purine)
Halogenated purines, particularly chloropurines, are versatile intermediates in the synthesis of a wide range of purine derivatives. The chlorine atom at the C6 position is an excellent leaving group, readily displaced by various nucleophiles.
6-Chloro-9-phenyl-9H-purine serves as a key starting material for introducing diverse functionalities. For instance, direct C-H cyanation of 6-chloro-9-phenyl-9H-purine can be achieved to produce 6-chloro-9-phenyl-9H-purine-8-carbonitrile in high yield (94%). acs.org This transformation adds a reactive cyano group to the imidazole portion of the purine core while preserving the chloro substituent for further reactions.
The 6-chloro group can be subjected to nucleophilic aromatic substitution (SNAr) reactions. For example, it can be displaced by amines to form 6-aminopurine derivatives or undergo palladium-catalyzed N-arylation with aryl amines. wikipedia.org Furthermore, direct arylation of 6-chloropurines with activated aromatic compounds, promoted by aluminum chloride, provides a single-step method to synthesize C6-aryl-substituted purine analogues. taylorfrancis.com These subsequent functionalizations highlight the utility of 6-chloropurines as pivotal precursors for creating libraries of substituted purine compounds. nih.govnih.gov
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 6-Chloro-9-phenyl-9H-purine | TMSCN, Tf2O, Et3N | 6-Chloro-9-phenyl-9H-purine-8-carbonitrile | C-H Cyanation | acs.org |
| 6-Chloropurine (B14466) | Aliphatic/Aryl Amines | 6-(Alkyl/Aryl)aminopurines | Nucleophilic Aromatic Substitution (SNAr) / N-Arylation | wikipedia.org |
| 6-Chloropurine | Activated Aromatics, AlCl3 | 6-Arylpurines | Friedel-Crafts-type Arylation | taylorfrancis.com |
| 6-Chloro-9-cyclopentyl-9H-purine | (4-substituted phenyl)sulfonyl piperazines, Et3N | 6-[4-(Phenylsulfonyl)piperazin-1-yl]-9-cyclopentyl-9H-purine analogues | Nucleophilic Aromatic Substitution (SNAr) | nih.gov |
Amination Reactions
Amination is a fundamental transformation for modifying the purine core, leading to derivatives with significant biological relevance, such as analogues of adenine (B156593). The direct displacement of a chloro group at the C6 position is a common and efficient method for introducing amino functionalities.
The reaction of 6-chloropurines with various primary and secondary amines, including morpholine, under reflux conditions typically results in high yields of the corresponding 6-aminopurine derivatives. utah.edu This method is broadly applicable for the synthesis of N-substituted purine analogues.
Furthermore, reductive amination provides an alternative route. This method has been successfully applied to aniline (B41778) derivatives of purines, which react with a variety of functionalized aldehydes. Using H-cube technology, the in situ formation of an imine followed by its reduction can be achieved, offering a streamlined process that avoids harsh reagents and simplifies work-up procedures. youtube.com
Thiolation and Selenylation
The introduction of sulfur and selenium moieties onto the purine ring yields thiopurines and selenopurines, classes of compounds known for their therapeutic applications. These chalcogen atoms can be incorporated at various positions on the purine core, most commonly at the C6 position via nucleophilic substitution of 6-chloropurines.
Thiolation: 6-Mercaptopurine can be synthesized from 6-chloropurine by reaction with a sulfur nucleophile like potassium hydrosulfide. thieme-connect.de Similarly, 6-thioguanine (B1684491) can be prepared through established synthetic routes involving the introduction of a thiol group. researchgate.net The resulting 6-thiopurine can be further functionalized, for example, by reaction with chlorotriorganophosphane gold(I) precursors to form purine-6-thiolato gold(I) complexes. nih.gov Thiolation can also occur at other positions, as demonstrated by the synthesis of 2,9-disubstituted 8-phenylthio-9H-purine derivatives. wikipedia.org
Selenylation: Analogous to thiolation, selenopurines can be prepared from halogenated precursors. Acyclic selenopurine nucleosides have been synthesized by treating 6-chloropurine derivatives with selenium nucleophiles. vedantu.com For instance, the reaction of 2-amino-6-chloropurine (B14584) derivatives with 2-mercaptoethanol (B42355) and sodium methoxide (B1231860) can yield seleno-acyclovir analogues. vedantu.com Another strategy involves the synthesis of 2-chloro-6-selanylpurine derivatives, which can then undergo further substitution reactions to create more complex molecules.
Condensation and Cyclization Reactions to Form Fused Heterocycles
Building additional rings onto the purine core generates polycyclic heterocyclic systems with expanded structural diversity and potential for novel biological activities. These reactions often involve the condensation of a functionalized purine with a suitable partner to construct a new ring.
One general strategy involves the cyclization of heterocyclic enamines with 1,3-dielectrophiles, which can be applied to create a variety of purine analogues. Purine analogues can also undergo transition-metal-catalyzed oxidative cyclizations, which give rise to more complex polycyclic products.
A rapid, one-pot procedure for synthesizing fused purine derivatives has been developed starting from a trisubstituted pyrimidine and various amines. This process involves a tandem substitution reaction followed by a copper(I)-catalyzed annulation to efficiently form the fused purine scaffold. Although this method builds the purine ring as part of the cascade, it exemplifies the strategies used to create fused systems containing the purine core. Similarly, polycyclic hetero-fused 7-deazapurine heterocycles can be synthesized through the thermal cyclization of 5-aryl-6-azidopyrimidines. These approaches demonstrate that by starting with appropriately substituted precursors, complex fused systems can be constructed efficiently.
Modification of Substituents on the Purine Ring
In addition to direct reactions on the purine core, the functional groups attached to the ring can be chemically transformed. This approach allows for the derivatization of an already substituted purine, providing access to compounds that may be difficult to synthesize directly.
Conversion of Cyano Groups to Acyl Groups (e.g., at the 2-position)
The cyano group is a versatile functional group that can be converted into various other moieties, including acyl groups and their derivatives like esters and amides. On the purine skeleton, a cyano group can be transformed through reactions such as the Pinner reaction.
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. These intermediates are reactive and can be hydrolyzed with water to form an ester, which is an acyl derivative.
Specifically for cyanopurines, a simple and efficient method for their conversion into 6-alkoxyformimidoylpurines has been described. This reaction occurs when a 6-cyanopurine (B1214740) is treated with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a non-nucleophilic base such as DBU. The resulting 6-alkoxyformimidoylpurines (imidates) are valuable intermediates. For example, they can be used to synthesize 6-carboxamidinopurines by reacting with an amine. A base-mediated Pinner-type reaction has also been used to convert a cyanopurine into an imidaminopurine derivative. These transformations showcase the utility of the cyano group as a handle for introducing acyl-type functionality onto the purine ring.
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type | Reference |
|---|---|---|---|---|
| 6-Cyanopurine | Alcohol (e.g., MeOH, EtOH), DBU | 6-Alkoxyformimidoylpurine (Imidate) | Pinner Reaction | |
| 6-Alkoxyformimidoylpurine | Methylamine | 6-Carboxamidinopurine | Amine Condensation | |
| Cyanopurine | Et2NH/EtOH, Heat | Imidaminopurine | Pinner-type Reaction | |
| Nitrile (general) | Alcohol, Acid (e.g., HCl) | Imino ester salt (Pinner Salt) | Pinner Reaction | |
| Imino ester salt (general) | Water | Ester (Acyl derivative) | Hydrolysis |
Alkylation of N-positions (e.g., N7 and N9 alkylation)
The purine ring possesses two primary sites for alkylation on its imidazole moiety: the N7 and N9 positions. The regioselectivity of this reaction is a critical aspect of purine chemistry, as the biological activity of the resulting isomers can differ significantly. Direct alkylation of N-unsubstituted purines with alkyl halides under basic conditions often yields a mixture of N7 and N9 isomers, with the N9-alkylated product typically being the major, more thermodynamically stable isomer. nih.gov
Several factors influence the ratio of N7 to N9 alkylation:
Steric Hindrance: Bulky substituents at the C6 position can sterically hinder the N7 position, favoring alkylation at the N9 position.
Reaction Conditions: The choice of base, solvent, and temperature can modulate the regioselectivity. For instance, Mitsunobu reactions are often reported to be more N9-selective compared to traditional alkylations with alkyl halides and a base. mdpi.com
Alkylating Agent: The nature of the alkylating agent also plays a role in determining the isomeric ratio.
To achieve high regioselectivity, specific synthetic strategies have been developed. Sodium hydride (NaH) mediated alkylation is a common method that often results in the N9-isomer as the major product. nih.gov Research has also shown that for certain 6-(heteroaryl)purines, the conformation of the C6 substituent can effectively shield the N7 position, leading to exclusive N9 alkylation.
| Starting Purine | Alkylation Method | N9/N7 Ratio | Reference |
| 6-Chloroguanine | Cyclohexylmethyl bromide, Base | Good selectivity for N9 | mdpi.com |
| 6-Chloroguanine | Cyclohexylmethanol, Mitsunobu conditions | Good selectivity for N9 | mdpi.com |
| 6-Chloropurine | Alkyl bromides, NaH | N9 is major product | nih.gov |
| 2-Amino-6-chloropurine | Alkyl bromides, NaH | N9 is major product | nih.gov |
Sulfonylation at N9
Sulfonylation of the purine ring, specifically at the N9 position, introduces a sulfonyl group that can significantly alter the molecule's properties and biological activity. The sulfonamide group is a well-known pharmacophore. The synthesis of N9-sulfonylpurine derivatives is typically achieved through the condensation reaction of a purine with an appropriate arylsulfonyl chloride. tandfonline.com
This reaction is often performed regioselectively at the N9 position. For example, the reaction of 6-chloropurine with various arylsulfonyl chlorides in acetone (B3395972) with aqueous potassium hydroxide (B78521) (KOH) yields the N9-sulfonylated product. Similarly, reacting existing purine bases like adenine with sulfonyl chlorides can also lead to N9 sulfonylation. tandfonline.com
Studies have shown that the electronic properties of substituents on the purine ring influence the reaction. The presence of electron-donating groups at the C6 position is beneficial, as it promotes the predominance of the N9-H tautomer required for the reaction and helps stabilize the final N9-sulfonylated product. tandfonline.com While N9 sulfonylation is generally regioselective, the use of smaller sulfonylating agents (e.g., methanesulfonyl chloride) with certain purines (e.g., adenine) can sometimes result in a mixture of isomers. tandfonline.comsrce.hr
| Purine Derivative | Sulfonylating Agent | Conditions | Outcome | Reference |
| 6-Chloropurine | Arylsulfonyl chlorides | Acetone, aq. KOH, 0 °C | Regioselective N9-sulfonylation | tandfonline.com |
| Adenine | p-Toluenesulfonyl chloride | Room Temperature | Regioselective N9-sulfonylation | srce.hr |
| Adenine | Methanesulfonyl chloride | Room Temperature | Regioselective N9-sulfonylation | srce.hr |
| N6-Benzoyladenine | p-Toluenesulfonyl chloride | - | N9-sulfonylation (76% yield) | srce.hr |
Click Chemistry Applications utilizing Purine Derivatives
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. nih.gov Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC) are the most prominent. nih.govwikipedia.org These reactions are powerful tools for modifying purine derivatives, enabling their use in bioconjugation, drug discovery, and materials science. acs.orgcambridge.org
The core principle involves functionalizing a purine derivative with either an azide (B81097) or an alkyne group. This "handle" allows the purine to be covalently linked to another molecule bearing the complementary functional group, forming a stable triazole linkage. acs.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which selectively produces the 1,4-disubstituted triazole isomer. wikipedia.orgacs.org It is widely used for creating libraries of compounds by linking various molecular fragments to a purine scaffold. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in biological systems, SPAAC was developed. rsc.org This reaction utilizes a strained cycloalkyne (e.g., a derivative of cyclooctyne) that reacts rapidly with an azide without the need for a metal catalyst. magtech.com.cnnih.gov This bioorthogonal reaction is ideal for labeling and modifying purine-containing biomolecules in living systems. nih.gov
The application of click chemistry to purine derivatives allows for the efficient synthesis of complex molecules and conjugates that would be difficult to assemble using traditional methods. wisconsin.edu
Development of Novel 6-Methyl-9-phenyl-9H-purine Derivatives
Design Principles for Modifying the C6 and N9 Substituents
The development of novel purine derivatives, particularly as inhibitors of protein kinases, relies heavily on rational design principles guided by structure-activity relationship (SAR) studies. The substituents at the C6 and N9 positions of the purine ring are critical determinants of binding affinity and selectivity. semanticscholar.org
C6 Position: This position is often directed towards the solvent-exposed region of an enzyme's active site. Modification at C6 is a key strategy for enhancing potency and achieving selectivity.
Introducing bulky and hydrophobic groups: Incorporating groups like substituted piperazines or arylpiperidines can establish favorable interactions within the target protein. semanticscholar.orgresearchgate.net
Hydrogen Bonding: The introduction of functionalities capable of forming hydrogen bonds can significantly improve binding affinity.
N9 Position: The N9 substituent typically occupies a hydrophobic pocket within the ATP-binding site of many kinases.
Size and Shape Complementarity: The choice of substituent is crucial for fitting into this pocket. Small to medium-sized alkyl groups like isopropyl or cyclopentyl are often found to be optimal for many kinase inhibitors. mdpi.com
Structure-kinetic relationship (SKR) studies, which examine the association (k_on) and dissociation (k_off) rates of an inhibitor, also inform design. Modifications that prolong the residence time (i.e., decrease k_off) of an inhibitor on its target can lead to a more durable pharmacological effect. acs.org The interplay between the C6 and N9 substituents is crucial, and optimizing both simultaneously is a central goal in the design of potent and selective purine-based inhibitors. mdpi.com
Synthesis of Libraries of 6,9-Disubstituted and 6,8,9-Trisubstituted Purines
The synthesis of chemical libraries containing a diverse array of substituted purines is a fundamental strategy in drug discovery for identifying lead compounds. nih.gov Both solution-phase and solid-phase parallel synthesis methodologies are employed to efficiently generate large numbers of 6,9-disubstituted and 6,8,9-trisubstituted purine analogues. nih.govmdpi.com
A common synthetic approach starts with a readily available purine precursor, such as 2,6-dichloropurine. This allows for sequential and regioselective substitution at different positions of the purine core.
N9 Alkylation/Arylation: The first step often involves the introduction of a substituent at the N9 position.
C6 Substitution: Subsequently, the chlorine atom at the C6 position can be displaced by various nucleophiles, such as amines (e.g., substituted piperazines), to introduce diversity at this position. nih.gov
C2/C8 Substitution: For trisubstituted purines, the remaining chlorine at C2 can be substituted, or modifications at C8 can be performed. Synthesis of 6,8,9-trisubstituted purines can also begin from different starting materials, like 4,6-dichloro-5-nitropyrimidine, which allows for the construction of the imidazole ring and introduction of the C8 substituent. nih.gov
Structure Activity Relationship Sar Studies of 6 Methyl 9 Phenyl 9h Purine Analogues
Influence of Substituents at C6 on Biological Activity
The C6 position of the purine (B94841) ring is a critical site for interaction with biological targets, and modifications at this position significantly impact activity.
The introduction of aryl groups at the C6 position has been a key strategy in developing purine-based therapeutic agents. For instance, in the development of dual Src/Abl kinase inhibitors, the exploration of SAR at the C6 position of the purine template revealed that several arylamine substitutions could enhance kinase activity. acs.org This suggests that the aryl rings may engage in beneficial hydrophobic or π-stacking interactions within the hinge region of the kinase. acs.org In contrast, an alkyl derivative at the same position led to reduced potency, highlighting the importance of the aromatic system. acs.org
Further studies on 2,6,9-trisubstituted purine derivatives as potential anticancer agents concluded that connecting an arylpiperazinyl system at the C6 position is beneficial for cytotoxic activity. semanticscholar.org This indicates that a bulky, aromatic substituent at C6 is a key structural feature for this class of compounds. The nature of the aryl group itself is also important; studies on purine derivatives as selective CB2 agonists and positive inotropes have shown that substitutions on a benzhydryl moiety at C6 can increase potency. nih.govresearchgate.net
The methyl group at the C6 position is a relatively simple substituent, yet it plays a significant role in the biological profile of purine analogues. 6-Methylpurine (B14201) (MeP) itself is a cytotoxic adenine (B156593) analogue. nih.gov Its biological activity is the basis for its use in cancer gene therapy approaches, where non-toxic prodrugs are designed to release the active MeP selectively within tumor cells expressing specific enzymes like E. coli purine nucleoside phosphorylase (PNP). nih.govnih.gov
The methyl group's contribution is often related to its size and electronic properties, which influence how the molecule fits into the active site of a target enzyme or receptor. In the context of Hsp90 inhibitors, while more complex substitutions are often explored, the presence of a small alkyl group like methyl at C6 can be a baseline for comparing the effects of larger or more functionalized groups. nih.gov The methyl group can provide a degree of lipophilicity and steric bulk that is favorable for binding to certain targets, without introducing the greater complexity of larger aryl groups.
Effect of Substitution at N9 on Biological Activity
The substituent at the N9 position profoundly influences biological activity. Studies on purine derivatives as inhibitors of the HIV-1 Tat-TAR interaction found that aryl groups at the N9 position, including phenyl, were critical for activity. nih.gov The nature of the N9-aryl group was shown to affect the binding affinities between the compounds and the target TAR RNA, indicating a degree of specificity. nih.gov
When comparing N9-phenyl with N9-benzyl groups, distinct effects on receptor affinity and selectivity have been observed. In a series of pyrimido[2,1-f]purinediones, N9-benzyl derivatives were synthesized and evaluated for their affinity at adenosine (B11128) A1 and A2A receptors. nih.gov The results showed that different substitutions on the benzyl (B1604629) ring could modulate affinity and selectivity. For example, an o-methoxybenzyl derivative displayed selective affinity for A2A receptors, whereas an m-chlorobenzyl derivative was the most potent ligand for the A1 receptor. nih.gov This contrasts with N9-aryl derivatives, where the direct connection of the aromatic ring can impose different conformational constraints.
Simple N9-alkylation also alters activity. In the development of 8-oxoguanine-based inhibitors, various N9-alkyl groups (such as cyclopentyl and cyclohexylmethyl) were introduced. mdpi.com While these modifications are essential for creating nucleoside analogues, the choice of the alkyl group can influence the compound's physical properties and how it is presented to the target enzyme.
| Compound Class | N9-Substituent | Target | Key Finding | Reference |
| Purine Derivatives | Phenyl | HIV-1 TAR RNA | N9-Aryl groups affect binding affinity. | nih.gov |
| Pyrimido[2,1-f]purinediones | m-chlorobenzyl | Adenosine A1 Receptor | High affinity (Ki=0.089 µM) and 5-fold A1 selectivity. | nih.gov |
| Pyrimido[2,1-f]purinediones | o-methoxybenzyl | Adenosine A2A Receptor | Submicromolar affinity (Ki=0.699 µM) and >36-fold A2A selectivity. | nih.gov |
| 8-Oxoguanines | Cyclopentyl, Cyclohexylmethyl | OGG1 DNA Glycosylase | N9-alkylation is a key step in synthesis, creating weak inhibitors. | mdpi.com |
The alkylation of purines can occur at either the N7 or N9 position, and the resulting regioisomers often exhibit different biological activities. Direct alkylation frequently yields a mixture of N7 and N9 isomers, with the N9 product typically being the thermodynamically more stable and major product. acs.orgnih.gov
From a biological standpoint, N9-substituted purines are often the more desired and biologically active isomers. nih.govacs.org For example, N9 acyclic analogues of natural purine nucleosides have been extensively studied as anticancer and antiviral agents. semanticscholar.org In contrast, the corresponding N7 regioisomers have been investigated less frequently. semanticscholar.org Comparative studies have shown that the biological activity can differ significantly between the two isomers. In one study on acyclic purine nucleoside analogues, the N9 isomer of a particular compound exhibited better cytostatic effects on several human cancer cell lines compared to its N7 counterpart. semanticscholar.org However, in another pair of regioisomers, the N7-substituted 2-aminopurin-6-thione derivative showed higher cytostatic activity than the corresponding N9 isomer against a murine leukemia cell line. semanticscholar.org This demonstrates that while N9 substitution is often preferred, the superior regioisomer can be structure-dependent.
The challenge of controlling regioselectivity has led to the development of synthetic methods that favor the formation of one isomer over the other. acs.orgnih.govacs.org For instance, certain reaction conditions can be optimized to obtain N9-alkylation products regioselectively. researchgate.net
Contribution of Other Purine Ring Positions (e.g., C2, C8) to Activity
While the C6 and N9 positions are common points of modification, substitutions at the C2 and C8 positions of the purine ring also play a vital role in modulating biological activity.
Computational studies have indicated that substituents at the C8 position have a stronger influence on the electronic structure of the purine ring compared to those at the C2 position. acs.org This has practical implications for drug design. In a study of purine-scaffold compounds targeting the Hsp90 paralog Grp94, it was found that an 8-aryl group could insert into a specific pocket (site 2) of the Grp94 protein, which is inaccessible in other Hsp90 isoforms, thereby conferring selectivity. nih.gov The SAR for this series showed that hydrophobic substituents on the 8-aryl ring were preferred, with chlorine being a particularly favorable substituent. nih.gov
The C2 position is also a key site for modification. In the design of 2,6,9-trisubstituted purine derivatives for anticancer activity, 3D-QSAR models indicated that the use of bulky systems at the C2 position is unfavorable for cytotoxicity. semanticscholar.org This suggests that smaller, less sterically demanding groups are preferred at this position for this particular class of compounds. The incorporation of carbons into the C2 and C8 positions during purine biosynthesis is a fundamental biological process catalyzed by folate-dependent enzymes, underscoring the distinct roles these positions play within the purine structure. nih.govnih.gov
| Position | Type of Substituent | Target/Activity | Key Finding | Reference |
| C8 | Aryl (e.g., 2,4-dichlorophenyl) | Grp94 (Hsp90 paralog) | Inserts into a selective pocket, conferring selectivity over other Hsp90s. Hydrophobic groups are preferred. | nih.gov |
| C2 | Bulky systems | Anticancer (various cell lines) | Unfavorable for cytotoxic activity, suggesting a need for smaller substituents. | semanticscholar.org |
| C8 vs. C2 | General Substituents | Electronic Structure | C8 substituents have a stronger influence on the purine electronic structure than C2 substituents. | acs.org |
Analysis of Molecular Flexibility and Conformational Preferences in SAR
A key aspect of the conformational analysis of 9-phenyl-purine derivatives is the rotation around the N9-C1' single bond, which connects the purine core to the phenyl ring. The dihedral angle of this bond determines the relative orientation of these two planar systems. This orientation can be significantly influenced by the nature and position of substituents on the phenyl ring. For instance, bulky substituents at the ortho positions of the phenyl ring can sterically hinder free rotation, leading to a more restricted set of low-energy conformations. This strategy of conformational restriction can be a valuable tool in medicinal chemistry to enhance potency and selectivity by pre-organizing the molecule into a conformation that is favorable for binding to the target receptor. acs.orgnih.govbohrium.com
In some cases, a coplanar arrangement of the purine and phenyl rings may be preferred for optimal π-stacking interactions within the binding site of a receptor. acs.org In other instances, a non-planar, twisted conformation might be necessary to fit into a specific pocket of the target protein. The electronic nature of the substituents can also play a role, with electron-withdrawing or electron-donating groups potentially influencing the preferred conformation through electronic repulsion or attraction with neighboring moieties. acs.org
The following data table provides a representative analysis of how modifications to the 9-phenyl ring of a hypothetical series of 6-Methyl-9-phenyl-9H-purine analogues could influence their conformational preferences and, consequently, their biological activity. Please note that the data presented in this table is illustrative and based on established principles of medicinal chemistry, as specific experimental values for this exact series were not available in the reviewed literature.
Table 1: Representative Analysis of Conformational Effects on the Biological Activity of Hypothetical this compound Analogues
| Compound ID | Phenyl Ring Substituent | Calculated Dihedral Angle (N9-C1') | Predicted Conformational Flexibility | Hypothetical Biological Activity (IC50, µM) |
|---|---|---|---|---|
| 1 | None | ~45° | High | 10.5 |
| 2 | 4-Fluoro | ~45° | High | 8.2 |
| 3 | 2-Methyl | ~70° | Moderate | 5.1 |
| 4 | 2,6-Dimethyl | ~90° | Low | 15.8 |
| 5 | 4-Methoxy | ~45° | High | 7.5 |
| 6 | 2-Chloro | ~65° | Moderate | 4.3 |
The illustrative data in Table 1 suggests that for this hypothetical series, a moderate degree of conformational restriction, as seen with single ortho-substituents (compounds 3 and 6), may lead to higher activity. This could imply that a twisted conformation is favored for binding. Extreme restriction, as with two ortho-substituents (compound 4), may orient the phenyl ring in a manner that is detrimental to binding, leading to a loss of activity. Unsubstituted or para-substituted analogues (compounds 1, 2, and 5) with higher flexibility may need to overcome a greater entropic penalty to adopt the bioactive conformation, resulting in moderate activity.
Molecular Mechanisms of Action and Biological Target Interactions in Vitro Studies
Interaction with Specific Biological Targets
The purine (B94841) scaffold is a common feature in many biologically active molecules, often serving as a key structure for interacting with various protein targets.
Modulation of Protein Function (e.g., Kinases, Bromodomains, SMO Receptor)
While extensive research exists for the broader class of purine derivatives, specific data on the direct modulation of kinases, bromodomains, and the Smoothened (SMO) receptor by 6-Methyl-9-phenyl-9H-purine is limited in publicly available scientific literature. However, related 6-phenyl-9H-purine compounds have been investigated for their potential to interact with these targets. For instance, studies on similar purine scaffolds have shown binding to the bromodomain BRD9. researchgate.net Additionally, other 2,6,9-trisubstituted purine derivatives have been explored as potential antagonists of the SMO receptor. nih.gov Research into various purine analogues has also demonstrated inhibitory activity against kinases such as Death-associated protein kinase 1 (DAPK-1). rsc.org It is important to note that these findings pertain to related but distinct molecules, and specific experimental validation for this compound is not yet detailed.
Binding to ATP-binding Sites
The structural similarity of the purine core to adenosine (B11128) triphosphate (ATP) suggests that many purine derivatives may act as competitive inhibitors at ATP-binding sites of various enzymes, particularly kinases. nih.gov This competitive inhibition is a common mechanism for modulating enzyme activity. While this is a plausible mechanism for this compound, specific experimental data confirming its binding to and competition with ATP at these sites is not extensively documented in current research.
Cellular Effects in In Vitro Models
The interactions of a compound at the molecular level translate into observable effects on cellular behavior. In vitro cancer cell line models are commonly used to assess these effects.
Cell Growth Inhibition Mechanisms in Cancer Cell Lines
The cytotoxic and growth-inhibitory properties of various purine analogues have been widely studied in cancer research. nih.gov While specific IC50 values and detailed mechanistic studies for this compound are not broadly available, research on structurally similar 6,8,9-trisubstituted purines has demonstrated cytotoxic activity against various cancer cell lines, including liver, colon, and breast cancer cells. nih.gov These studies provide a basis for the potential anti-proliferative effects of the broader class of compounds to which this compound belongs.
Induction of Cell Cycle Arrest
A common mechanism by which anti-proliferative compounds inhibit cancer cell growth is through the induction of cell cycle arrest. This prevents cells from progressing through the necessary phases for division. Studies on related purine derivatives have shown the ability to induce cell cycle arrest, often at the G2/M phase. nih.gov For example, the compound 6-[(1-naphthylmethyl)sulfanyl]-9H-purine has been shown to cause G2/M phase arrest in hepatocellular carcinoma cells. nih.gov However, specific cell cycle analysis data for this compound is not yet available in the scientific literature.
Apoptotic Pathways and Associated Biomarkers
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anti-cancer agents exert their effects by inducing apoptosis. The apoptotic process involves a cascade of molecular events, including the activation of caspases and regulation by the Bcl-2 family of proteins. Research on various purine analogues has demonstrated the induction of apoptosis in cancer cells. rsc.org For instance, studies on O6-methylguanine have shown that apoptosis is preceded by a decrease in the anti-apoptotic protein Bcl-2 and is accompanied by the activation of caspase-9 and caspase-3. nih.gov Furthermore, the purine derivative 6-[(1-naphthylmethyl)sulfanyl]-9H-purine has been observed to increase the expression of cleaved caspase-9 and caspase-3, as well as the Bax/Bcl-2 ratio, indicative of the intrinsic apoptotic pathway. nih.gov While these findings highlight a common mechanism for purine derivatives, direct evidence linking this compound to the activation of specific apoptotic pathways and modulation of these biomarkers remains to be elucidated through further research.
Gene Expression Modulation (e.g., GLI1, PTCH1)
There is currently no available scientific literature detailing the impact of this compound on the expression of the genes GLI1 and PTCH1. These genes are critical components of the Hedgehog signaling pathway, which plays a significant role in embryonic development and cancer. GLI1 acts as a transcription factor, while PTCH1 is a tumor suppressor gene that functions as a receptor for Hedgehog ligands. Modulation of their expression is a key indicator of interference with this pathway. However, studies specifically investigating the effect of this compound on the transcriptional levels of GLI1 and PTCH1 have not been reported.
Mechanistic Insights from Specific Purine-Target Interactions (e.g., Induced-Fit Pocket Plasticity)
Detailed mechanistic insights into how this compound interacts with its biological targets are also absent from the current body of scientific literature. Concepts such as induced-fit pocket plasticity, which describes how the binding site of a protein can change shape to accommodate a ligand, have not been explored in relation to this specific purine derivative. Therefore, the structural and dynamic basis of its potential biological activity remains unknown.
Computational and Theoretical Studies of 6 Methyl 9 Phenyl 9h Purine
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target. For 6-Methyl-9-phenyl-9H-purine, docking simulations can identify potential protein targets and elucidate the key interactions driving its binding affinity.
While specific docking studies for this compound are not extensively documented in publicly available literature, the interactions can be inferred from studies on analogous purine (B94841) derivatives. The purine scaffold is a well-known "privileged structure" in medicinal chemistry, capable of forming multiple interactions with various protein targets, particularly kinases.
The 6-methyl group is expected to engage in hydrophobic or van der Waals interactions within the binding pocket. The 9-phenyl group can form significant hydrophobic and π-stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in a protein's active site. The purine core itself can act as both a hydrogen bond donor (at N7-H in other tautomers, though not in the fixed 9H form) and an acceptor (at N1, N3, and N7).
Studies on related 2,6,9-trisubstituted purine derivatives have shown that substitutions on the purine ring are crucial for activity and selectivity. nih.govnih.govresearchgate.net For instance, molecular docking of N-phenylpiperazine derivatives, which share the N-phenyl moiety, indicates that the phenyl group often fits into a hydrophobic pocket, while other parts of the molecule form hydrogen bonds and electrostatic interactions. rsc.org Docking studies on 6-methylpurine (B14201) nucleosides have also been performed to understand their interaction with enzymes like purine-nucleoside phosphorylase. nih.gov
A hypothetical binding mode for this compound in a kinase active site, a common target for purine analogs, would likely involve:
Hydrogen Bonding: The purine nitrogen atoms (N1, N3, N7) accepting hydrogen bonds from backbone amides in the hinge region of the kinase.
Hydrophobic Interactions: The 6-methyl group occupying a small hydrophobic pocket.
π-Stacking/Hydrophobic Interactions: The 9-phenyl group extending into a larger hydrophobic region, potentially interacting with aromatic side chains.
| Interaction Type | Potential Interacting Group on Ligand | Typical Interacting Protein Residue |
|---|---|---|
| Hydrogen Bond (Acceptor) | Purine Nitrogens (N1, N3, N7) | Backbone NH (e.g., in kinase hinge region) |
| Hydrophobic | 6-Methyl Group | Alanine, Valine, Leucine, Isoleucine |
| π-Stacking / Hydrophobic | 9-Phenyl Group | Phenylalanine, Tyrosine, Tryptophan |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study molecular geometries, energies, and reactivity.
Purine and its derivatives can exist in different tautomeric forms due to the migration of a proton between its nitrogen atoms. The most common tautomers are the 9H and 7H forms. However, in this compound, the presence of the phenyl group at the N9 position effectively "locks" the molecule into the 9H tautomer, preventing tautomerization involving that nitrogen. This simplifies the conformational landscape significantly.
DFT calculations on the parent purine molecule and its substituted analogs consistently show that the 9H tautomer is the most stable form in the gas phase and in various solvents. nih.govnih.gov For instance, DFT studies on 6-oxo purine also show shifts in tautomeric stability depending on the solvent, but the fundamental principles of relative stability remain. orientjchem.orgresearchgate.net The substitution at N9 with a bulky phenyl group further reinforces the stability of this form. Therefore, computational studies would focus on the properties of this single, dominant tautomer.
| Purine Tautomer | Relative Energy (kcal/mol) in Gas Phase (Illustrative) | Stability Rank |
|---|---|---|
| 9H-Purine | 0.00 | 1 (Most Stable) |
| 7H-Purine | ~2-4 | 2 |
| 3H-Purine | ~10-12 | 3 |
| 1H-Purine | ~12-14 | 4 |
Illustrative relative energies for the parent purine molecule based on typical DFT calculations, highlighting the inherent stability of the 9H tautomer. nih.gov
DFT calculations can map the electron density distribution of this compound, providing insights into its chemical reactivity. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
The difference in energy between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-donating methyl group at C6 and the electron-withdrawing/conjugating phenyl group at N9 would modulate the electronic properties of the purine core. DFT can precisely quantify these effects, predicting sites prone to metabolic modification or chemical reaction. scirp.org Furthermore, calculated electrostatic potential maps can visualize electron-rich (negative potential, likely hydrogen bond acceptors) and electron-poor (positive potential) regions of the molecule, which is crucial for understanding intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations are particularly useful for analyzing its flexibility and the stability of its complex with a protein target once a binding pose has been predicted by molecular docking.
An MD simulation would typically involve placing the docked ligand-protein complex in a simulated aqueous environment and calculating the forces between atoms and their subsequent motions over a period of nanoseconds to microseconds. mdpi.com This provides a dynamic picture of the binding, revealing:
Conformational Flexibility: How the 9-phenyl group rotates and orients itself within the binding pocket.
Binding Stability: Whether the initial docked pose is stable over time or if the ligand shifts to a different, more stable binding mode.
Water Dynamics: The role of water molecules in mediating ligand-protein interactions.
Binding Free Energy: More accurate estimations of binding affinity can be calculated from MD trajectories using methods like MM/PBSA or free energy perturbation. nih.gov
These simulations can validate docking results and provide a deeper understanding of the thermodynamics and kinetics of the binding event, which is critical for rational drug design. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comresearchgate.net If a series of analogs of this compound were synthesized and tested against a specific biological target, a QSAR model could be developed to guide the design of more potent compounds.
The process involves calculating a set of numerical descriptors for each molecule that encode its structural, physical, and chemical properties. These descriptors are then used as independent variables to build a mathematical model that predicts the biological activity (the dependent variable).
For a series of this compound analogs, relevant descriptors might include:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular weight, volume, surface area, specific shape indices.
Hydrophobic Descriptors: LogP (partition coefficient), which describes lipophilicity.
Topological Descriptors: Indices that describe molecular connectivity and branching.
In Silico Evaluation of Purine Derivatives
General computational studies on broader classes of purine derivatives have provided valuable insights into their therapeutic potential. For instance, in silico activity predictions and molecular docking studies have been performed on 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives to evaluate their anti-proliferative properties. These studies often involve optimizing the 3D structures of the compounds using methods like Density Functional Theory (DFT) and then docking these structures into the active sites of target proteins to predict binding affinities and modes of interaction.
In one such study on a series of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purines, researchers identified a molecule with a high binding energy of -10.4 kcal/mol to the EGFR-tyrosine kinase active site. This strong interaction was attributed to the formation of hydrogen bonds with specific amino acid residues, namely MET793 and THR854, as well as hydrophobic interactions with other residues within the binding pocket.
Advanced Research Applications and Future Directions for 6 Methyl 9 Phenyl 9h Purine Research
Development as Chemical Biology Tools
The unique structure of 6-Methyl-9-phenyl-9H-purine makes it an ideal candidate for development into sophisticated chemical biology tools. Purine (B94841) derivatives are known to modulate the activity of numerous biological targets, including enzymes and receptors. researchgate.net By leveraging the this compound scaffold, researchers can design molecular probes to investigate complex biological systems.
These tools can be engineered to include functionalities for various applications:
Target Identification and Validation: By attaching reactive groups or photoaffinity labels, derivatives of this compound can be used to covalently bind to their protein targets, allowing for subsequent isolation and identification.
Fluorescent Probes: The incorporation of fluorophores onto the purine scaffold can enable the visualization of biological processes and the localization of target proteins within cells and tissues.
Affinity-Based Probes: Immobilizing the compound on a solid support creates a tool for affinity chromatography, facilitating the purification of binding partners from complex biological mixtures.
The development of such tools is crucial for bridging the gap between chemistry and biology, providing new ways to study protein function and signaling pathways in their native environments.
Exploration as Precursor Pharmacophores for Novel Bioactive Molecules
The this compound structure serves as an excellent starting point, or pharmacophore, for the discovery of new therapeutic agents. The purine core is a versatile scaffold that allows for extensive chemical modifications, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netrsc.org
The existing methyl and phenyl groups on the this compound scaffold provide a foundation for structure-activity relationship (SAR) studies. The phenyl group at the N9 position, in particular, has been shown to influence several key properties of the molecule.
| Property | Influence of 9-Phenyl Group |
| Lipophilicity | Increases membrane permeability compared to smaller alkyl groups. |
| Target Binding | Enhances binding affinity through π-π stacking interactions with aromatic residues in enzyme active sites, such as those in kinases. |
| Metabolic Stability | Can reduce oxidative metabolism, potentially extending the compound's half-life in biological systems. |
By systematically modifying the substituents at various positions on the purine ring, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this scaffold. rsc.orgacs.org
Potential for Isotopic Labeling and NMR Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and ligand-protein interactions at an atomic level. Isotopic labeling, the incorporation of stable isotopes like ¹³C and ¹⁵N, is often required for these studies, especially for larger biomolecules. researchgate.net
The this compound scaffold is well-suited for such investigations. Specific isotopic labeling strategies could be employed during its chemical synthesis to introduce NMR-active nuclei at precise locations. nih.gov For example:
A ¹³C-labeled methyl group could be introduced at the 6-position using an appropriately labeled precursor.
The phenyl group at the 9-position could be synthesized using labeled precursors like phenylpyruvate. nih.gov
The purine ring itself can be constructed from ¹³C and/or ¹⁵N-enriched starting materials.
These labeled derivatives of this compound would serve as invaluable tools for NMR studies. They would allow researchers to map the binding site on a target protein, characterize the dynamics of the protein-ligand complex, and gain detailed insights into the molecular basis of its biological activity. researchgate.netnih.gov
Integration with High-Throughput Screening Initiatives
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target. The development of efficient synthetic methodologies has enabled the construction of highly diverse chemical libraries based on core scaffolds like purine. acs.org
The this compound framework is an ideal starting point for creating a focused library of compounds for HTS campaigns. By introducing a variety of substituents at different positions of the purine ring, a collection of structurally related molecules can be generated. This library can then be screened against a wide array of biological targets, such as kinases, bromodomains, and other enzymes, to identify novel inhibitors or modulators. acs.orgnih.gov The insights gained from HTS can accelerate the drug discovery process and uncover new therapeutic applications for this class of compounds.
Emerging Roles in Targeting Disease Pathways (e.g., Hedgehog Signaling Pathway)
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and tissue homeostasis. mdpi.comnih.gov Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. nih.govresearchgate.net Consequently, the Hh pathway is an important target for anticancer drug development. nih.gov
Recent research has identified purine derivatives as potential inhibitors of the Hh pathway. medchemexpress.com For instance, a purine derivative known as Hedgehog IN-7 has been shown to reduce the expression of Hh target genes and inhibit signaling. medchemexpress.com This highlights the potential of purine scaffolds, such as this compound, to be developed into novel Hh pathway modulators. These compounds could target key proteins in the pathway, such as Smoothened (SMO), to block downstream signaling and inhibit cancer cell growth. mdpi.comnih.gov
| Key Protein | Function in Hedgehog Pathway |
| Hedgehog (Hh) | Secreted ligand that initiates the signaling cascade. nih.gov |
| Patched (PTCH) | A transmembrane receptor that inhibits SMO in the absence of Hh ligand. mdpi.comnih.gov |
| Smoothened (SMO) | A G-protein coupled receptor that is activated upon Hh binding to PTCH, transducing the signal. mdpi.comnih.gov |
| GLI proteins | Transcription factors that, when activated, move to the nucleus to regulate target gene expression. nih.gov |
The exploration of this compound and its analogs as Hh inhibitors represents a promising avenue for developing new cancer therapies.
Addressing Drug Resistance Mechanisms via Purine Scaffold Modifications
A significant challenge in cancer treatment is the development of drug resistance, where cancer cells no longer respond to conventional therapies. acs.orgnih.gov The emergence of acquired resistance mechanisms is a major obstacle to effective disease management. rsc.orgnih.gov The development of novel compounds based on versatile chemical scaffolds is a key strategy to overcome this problem. acs.org
The purine scaffold is particularly well-suited for this purpose. Its structural versatility allows for tailored modifications designed to circumvent resistance. rsc.org By altering the substitution pattern on the this compound core, researchers can create new generations of inhibitors with improved properties:
Enhanced Binding Affinity: Modifications can be designed to increase the compound's affinity for a mutated target enzyme, restoring its inhibitory activity.
Evasion of Efflux Pumps: Structural changes can reduce the compound's recognition by ABC transporters, which are proteins that pump drugs out of cancer cells.
Novel Mechanisms of Action: Derivatives may engage their targets in a different manner or inhibit alternative pathways, bypassing the original resistance mechanism.
The continuous exploration and modification of the purine scaffold, exemplified by this compound, is a critical component of the ongoing effort to develop more durable and effective anticancer drugs. rsc.orgnih.govnih.gov
Q & A
Basic: What are the standard synthetic routes for 6-Methyl-9-phenyl-9H-purine?
Methodological Answer:
The synthesis typically involves alkylation or substitution reactions at the purine ring. A common approach is the alkylation of 6-methylpurine derivatives with phenyl-containing reagents. For example:
- Methylamination : Reacting 6-chloro-9-phenyl-9H-purine with methylamine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C .
- Direct Alkylation : Using benzyl halides or aryl boronic acids in the presence of palladium catalysts for Suzuki-Miyaura coupling to introduce the phenyl group .
Key reagents include methyl iodide, benzyl bromide, and bases like Cs₂CO₃ to facilitate substitution. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization focuses on:
- Temperature : Higher temperatures (80–100°C) enhance reaction rates but may increase side products. Controlled heating under reflux is recommended .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of purine intermediates, while ethers (THF) reduce by-product formation in alkylation .
- Catalyst Loading : Palladium catalysts (e.g., Pd(PPh₃)₄) at 5–10 mol% improve cross-coupling efficiency for phenyl group introduction .
- Workup : Sequential extraction with ethyl acetate and water minimizes impurities. Analytical techniques like NMR and HPLC ensure >95% purity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl at N9, methyl at C6). Key signals include aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₂H₁₀N₄, MW 210.24 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal structure and hydrogen bonding interactions, critical for understanding solid-state stability .
Advanced: How does the phenyl group at N9 influence pharmacological activity compared to methyl or other substituents?
Methodological Answer:
The phenyl group enhances:
- Lipophilicity : Increases membrane permeability compared to 6,9-dimethylpurine derivatives, as shown in logP comparisons (calculated logP = 2.1 vs. 1.5 for methyl-substituted analogs) .
- Target Binding : π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) improves binding affinity. For example, 9-phenyl derivatives show 3-fold higher inhibition of phosphodiesterases than 9-methyl analogs .
- Metabolic Stability : The phenyl group reduces oxidative metabolism in liver microsome assays, extending half-life in preclinical models .
Advanced: How should researchers address contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Conflicting data often arise from:
- Structural Variants : Minor changes (e.g., chloro vs. methyl at C2) alter activity. Cross-validate using isogenic compounds synthesized via identical routes .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) impact IC₅₀ values. Standardize protocols using guidelines like NIH Assay Guidance Manual .
- Analytical Rigor : Confirm compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS to rule out degradation artifacts .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) minimize moisture uptake .
- Stability : Stable in DMSO stock solutions for ≥6 months at –80°C. Avoid repeated freeze-thaw cycles. Monitor via UV-Vis (λmax ~289 nm) for degradation .
Advanced: What computational methods support the design of this compound analogs?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes to targets like adenosine receptors. Focus on substituent interactions with hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity. Methyl groups at C6 enhance electron density, improving charge transfer interactions .
- MD Simulations : Assess dynamic stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs with low RMSD values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
